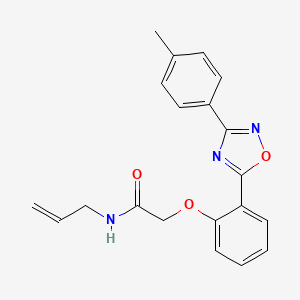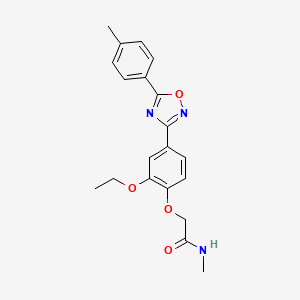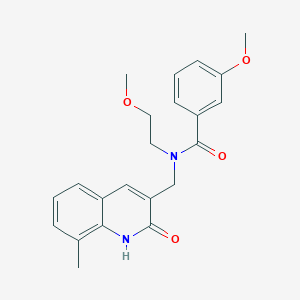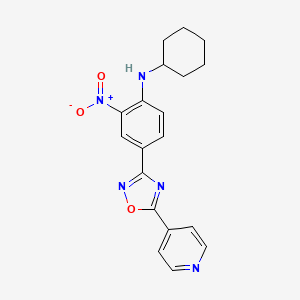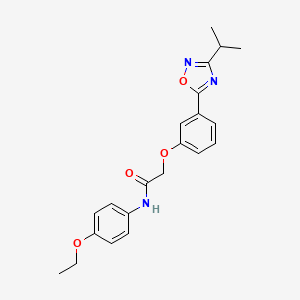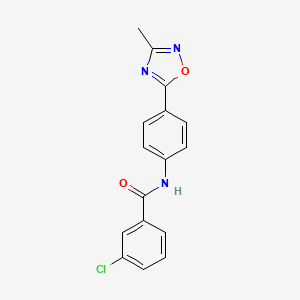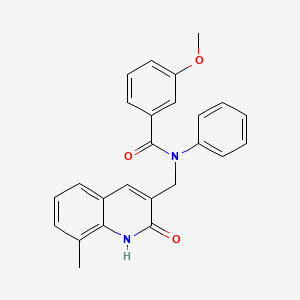
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide, also known as HM-3, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of molecules known as benzamides, which have been shown to exhibit a range of biological activities.
作用機序
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Specifically, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to changes in the expression of genes that are important for cell growth and survival, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been shown to have a range of other biochemical and physiological effects. For example, it has been shown to reduce the levels of certain inflammatory mediators, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of chronic inflammatory conditions. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide in laboratory experiments is its relatively low toxicity compared to other anti-cancer agents. Additionally, its ability to inhibit HDAC activity makes it a useful tool for studying the role of histone acetylation in gene expression and cellular processes. However, one limitation of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide. One area of focus could be the development of more efficient synthesis methods to produce larger quantities of the compound for use in preclinical and clinical studies. Additionally, further studies could be conducted to investigate the potential of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide as a therapeutic agent in a range of disease states, including cancer and chronic inflammatory conditions. Finally, studies could be conducted to investigate the mechanisms underlying the anti-cancer and anti-inflammatory effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide, with the goal of identifying new targets for drug development.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide involves the reaction of 2-hydroxy-8-methylquinoline with benzoyl chloride in the presence of a base, followed by the addition of methoxyamine hydrochloride and sodium cyanoborohydride. This method has been optimized for high yields and purity, and has been used in numerous studies to produce N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide for further investigation.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been studied extensively for its potential as a therapeutic agent in a variety of disease states. One area of focus has been its use as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells in vitro. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of chronic inflammatory conditions.
特性
IUPAC Name |
3-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-8-6-9-18-14-20(24(28)26-23(17)18)16-27(21-11-4-3-5-12-21)25(29)19-10-7-13-22(15-19)30-2/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRCWJBGKATVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

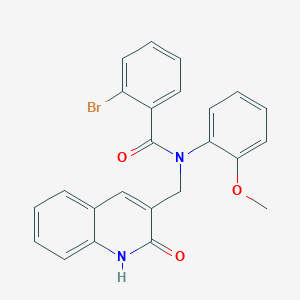
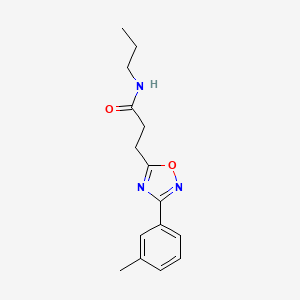


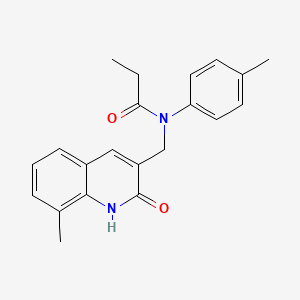

![1-(4-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7686665.png)
